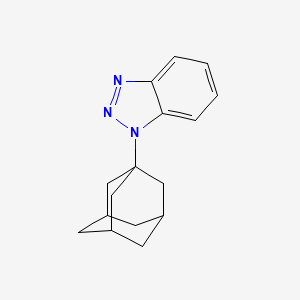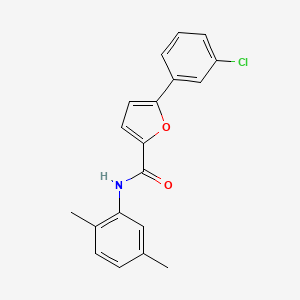![molecular formula C20H17ClN6 B5191970 4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5191970.png)
4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrazole ring, a pyrimidine ring, and a pyridine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of a suitable chalcone with hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole, pyrimidine, or pyridine derivatives.
科学研究应用
4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole, pyrimidine, and pyridine derivatives that share structural similarities and potential biological activities. Examples include:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- Various indole derivatives with similar biological activities
Uniqueness
4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct biological and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6/c1-26(14-17-6-2-3-9-22-17)20-23-10-8-19(25-20)15-12-24-27(13-15)18-7-4-5-16(21)11-18/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHFCAKPHAJDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2=NC=CC(=N2)C3=CN(N=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate](/img/structure/B5191894.png)

![[1-({2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinyl]methanol](/img/structure/B5191914.png)
![3-chloro-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5191922.png)
![4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5191939.png)
![1-[(E)-3-phenylprop-2-enyl]-4-[(2-prop-2-enoxyphenyl)methyl]piperazine](/img/structure/B5191940.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5191943.png)

![(2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5191965.png)
![1-(4-isopropoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5191977.png)

![3-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5191981.png)
![4-[(4-chlorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5191988.png)

